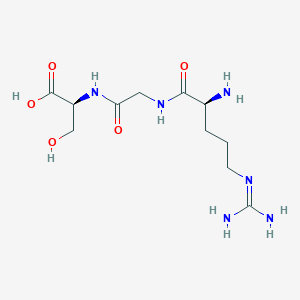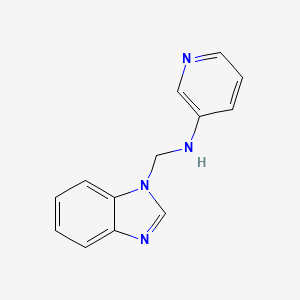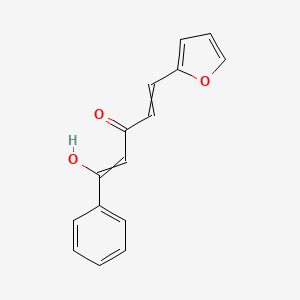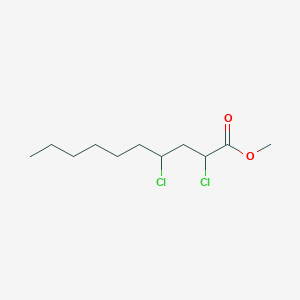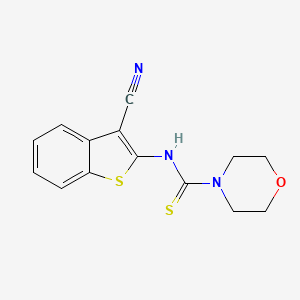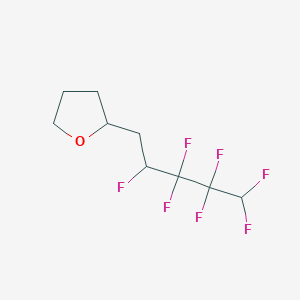![molecular formula C6H8Br2O2 B12558363 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane CAS No. 144080-23-9](/img/structure/B12558363.png)
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane is a bicyclic acetal compound with the molecular formula C6H8Br2O2. This compound is characterized by its unique bicyclic structure, which includes two bromine atoms and two oxygen atoms.
Méthodes De Préparation
The synthesis of 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes:
Formation of the bicyclic acetal: This is achieved through a series of reactions involving the acrolein dimer, which undergoes cyclization and bromination to form the desired compound.
Reaction conditions: The reactions are generally carried out in solvents like dichloromethane at low temperatures, often using strong Lewis acids such as antimony pentafluoride or antimony pentachloride as initiators
Analyse Des Réactions Chimiques
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Substitution reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Polymerization: The compound can undergo cationic polymerization, particularly in the presence of strong Lewis acids, to form polyacetals
Reagents and conditions: Common reagents include boron trifluoride etherate and trifluoromethanesulfonic acid.
Major products: The primary products of these reactions are polymers with specific structural units, such as tetrahydropyranoside units.
Applications De Recherche Scientifique
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane has several applications in scientific research:
Polymer chemistry: It is used as a monomer in the synthesis of polyacetals, which have applications in creating polysaccharide analogues with physiological activities.
Organic synthesis: The compound serves as a building block for more complex molecules, including bioactive natural products.
Material science: Its derivatives are explored for their potential use in creating novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane primarily involves its ability to undergo ring-opening polymerization. The cationic polymerization process is initiated by strong Lewis acids, which facilitate the opening of the bicyclic ring and the formation of polymer chains . The molecular targets and pathways involved include the activation of the acetal oxygen atoms and the stabilization of the resulting carbocation intermediates .
Comparaison Avec Des Composés Similaires
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane can be compared with other bicyclic acetals such as:
6,8-Dioxabicyclo[3.2.1]octane (DBO): Similar in structure but lacks the bromine atoms, making it less reactive in certain substitution reactions.
6,8-Dioxabicyclo[3.2.1]oct-3-ene (DBOE): Contains a double bond, which alters its reactivity and polymerization behavior.
8-Oxa-6-azabicyclo[3.2.1]octan-7-one (BOL):
These comparisons highlight the unique reactivity and potential applications of this compound, particularly in the field of polymer chemistry and material science.
Propriétés
Numéro CAS |
144080-23-9 |
|---|---|
Formule moléculaire |
C6H8Br2O2 |
Poids moléculaire |
271.93 g/mol |
Nom IUPAC |
4,4-dibromo-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H8Br2O2/c7-6(8)2-1-4-3-9-5(6)10-4/h4-5H,1-3H2 |
Clé InChI |
WARIHXOCSAGBJD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2OCC1O2)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


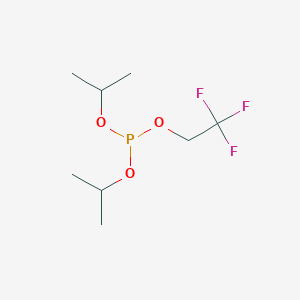
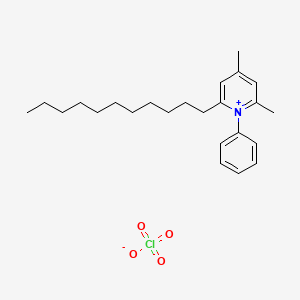
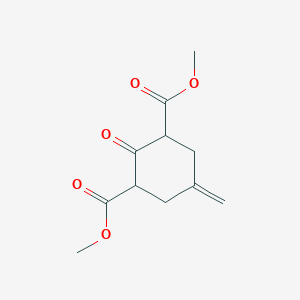
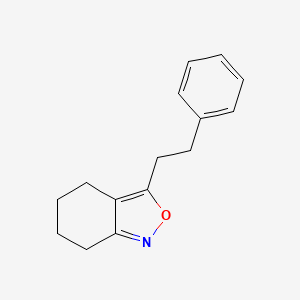
![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
![3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B12558298.png)
![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
